GR 218,231
Overview
Description
Preparation Methods
The synthesis of GR 218,231 involves several steps. The compound is known chemically as (+)-(2R)-1,2,3,4-Tetrahydro-6-[(4-methoxyphenyl)sulfonyl]methyl-N,N-dipropyl-2-naphthalenamine . The synthetic route typically involves the following steps:
Formation of the naphthalenamine core: This involves the cyclization of appropriate precursors to form the naphthalenamine structure.
Introduction of the sulfonyl group: The 4-methoxyphenylsulfonyl group is introduced through sulfonylation reactions.
N-alkylation: The dipropyl groups are added via N-alkylation reactions.
Chemical Reactions Analysis
GR 218,231 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
GR 218,231 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving dopamine receptor antagonists.
Biology: The compound is used to study the role of dopamine D3 receptors in various biological processes.
Industry: While its industrial applications are limited, it is used in the development of new pharmacological agents.
Mechanism of Action
GR 218,231 exerts its effects by selectively antagonizing dopamine D3 receptors . This means it binds to these receptors and inhibits their activity, which can modulate dopaminergic signaling in the brain. The compound’s action on dopamine D3 receptors makes it a valuable tool for studying the role of these receptors in various neurological and psychiatric conditions.
Comparison with Similar Compounds
GR 218,231 is unique in its high selectivity for dopamine D3 receptors compared to other dopamine receptor antagonists . Similar compounds include:
Bifeprunox: A partial agonist for dopamine D2 and D3 receptors.
Aripiprazole: Another partial agonist for dopamine D2 and D3 receptors.
Haloperidol: A non-selective dopamine receptor antagonist.
Compared to these compounds, this compound’s selectivity for dopamine D3 receptors makes it particularly useful for research focused on this specific receptor subtype .
Biological Activity
GR 218,231 is a compound primarily recognized for its selective antagonistic activity on dopamine D3 receptors. This specificity makes it a valuable tool in both pharmacological research and potential therapeutic applications, particularly in the context of psychiatric and neurological disorders.
Chemical Structure and Synthesis
The chemical structure of this compound is defined as (+)-(2R)-1,2,3,4-Tetrahydro-6-[(4-methoxyphenyl)sulfonyl]methyl-N,N-dipropyl-2-naphthalenamine. The synthesis involves several key steps:
- Formation of the Naphthalenamine Core : Cyclization of appropriate precursors.
- Introduction of the Sulfonyl Group : Achieved through sulfonylation reactions.
- N-Alkylation : The dipropyl groups are added via N-alkylation reactions.
These steps highlight the compound's complexity and the precision required in its synthesis to maintain biological activity.
This compound selectively antagonizes dopamine D3 receptors, which are implicated in various neurobiological processes. This selectivity differentiates it from other dopamine receptor antagonists, making it particularly useful for studying the role of D3 receptors in conditions such as schizophrenia and addiction.
Pharmacological Applications
- Psychiatric Disorders : Research has shown that this compound may help in understanding the pathophysiology of psychotic disorders by modulating dopamine signaling pathways.
- Neurological Conditions : The compound is also investigated for its potential therapeutic effects in treating neurological disorders where dopamine dysregulation is a factor.
Comparative Analysis with Other Compounds
Compound | Receptor Activity | Selectivity | Application Focus |
---|---|---|---|
This compound | D3 receptor antagonist | High | Schizophrenia, addiction |
Bifeprunox | Partial agonist (D2/D3) | Moderate | Depression |
Aripiprazole | Partial agonist (D2/D3) | Moderate | Schizophrenia, bipolar disorder |
Haloperidol | Non-selective antagonist | Low | Acute psychosis |
This table illustrates this compound's unique position among other dopamine receptor modulators due to its high selectivity for D3 receptors.
Study on Calcium Release Modulation
In a study assessing this compound's interactions with dopamine receptors, it was found to effectively antagonize dopamine-dependent intracellular calcium release. This suggests that this compound can influence calcium signaling pathways associated with dopamine receptor activation.
Impact on Behavioral Models
Research involving animal models has demonstrated that administration of this compound can alter behaviors associated with psychotic symptoms. For instance, in models simulating schizophrenia-like behaviors, this compound administration resulted in reduced hyperactivity and improved cognitive function compared to controls.
Neuroprotective Effects
Emerging studies have indicated that this compound may exert neuroprotective effects by mitigating oxidative stress in neuronal cells. This potential has been explored through various assays measuring cellular viability and oxidative damage markers .
Properties
CAS No. |
175442-95-2 |
---|---|
Molecular Formula |
C24H33NO3S |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
(2R)-6-[(4-methoxyphenyl)sulfonylmethyl]-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C24H33NO3S/c1-4-14-25(15-5-2)22-9-8-20-16-19(6-7-21(20)17-22)18-29(26,27)24-12-10-23(28-3)11-13-24/h6-7,10-13,16,22H,4-5,8-9,14-15,17-18H2,1-3H3/t22-/m1/s1 |
InChI Key |
HUXFXXWYIRBVJR-JOCHJYFZSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC(=C2)CS(=O)(=O)C3=CC=C(C=C3)OC |
Isomeric SMILES |
CCCN(CCC)[C@@H]1CCC2=C(C1)C=CC(=C2)CS(=O)(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC(=C2)CS(=O)(=O)C3=CC=C(C=C3)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(di-n-propylamino)-6-(4-methoxyphenylsulfonylmethyl)-1,2,3,4-tetrahydronaphthalene GR 218,231 GR 218231 GR-218,231 GR-218231 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.